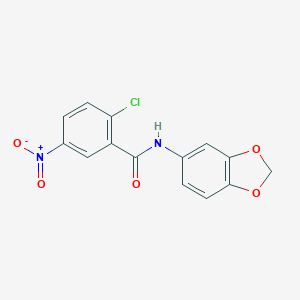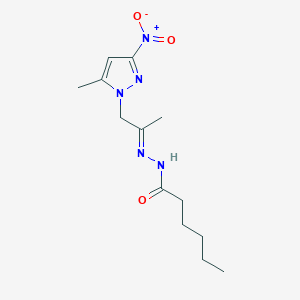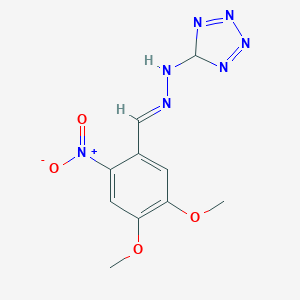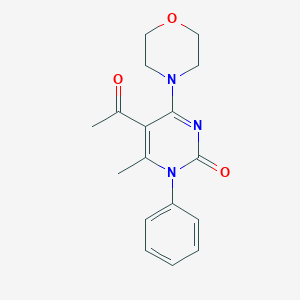
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a chemical compound that features a benzodioxole moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride.
Amidation: Finally, the chlorinated compound is reacted with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(1,3-benzodioxol-5-yl)-2-chloro-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of benzodioxole-quinones.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe to study the interactions of benzodioxole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-chloro-5-aminobenzamide:
1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with psychoactive properties and potential therapeutic uses.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound for further research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-3-2-9(17(19)20)6-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBJFWKSBNTCTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-nitro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}-4-methylpiperazine](/img/structure/B447262.png)
![(2-methoxy-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenoxy)acetonitrile](/img/structure/B447263.png)
![4-chlorobenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447266.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B447269.png)

![2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B447272.png)
![5-[3-Nitro-4-(1-piperidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B447275.png)
![ethyl {4-bromo-2-[2-(1H-tetraazol-5-yl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B447276.png)

![1-[1-Benzyl-4-(ethylsulfanyl)-6-methyl-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone](/img/structure/B447279.png)

![ethyl 2-[(4-fluorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B447283.png)
![3-phenylacrylaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447284.png)
![1-[3-({4-(4-Ethoxyanilino)-5-nitro-6-methyl-2-pyrimidinyl}amino)phenyl]ethanone](/img/structure/B447285.png)
